(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17475502
InChI: InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1
SMILES:
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

CAS No.:

Cat. No.: VC17475502

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine -

Specification

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
IUPAC Name (3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1
Standard InChI Key JORWJIMSHQMFRM-ZCFIWIBFSA-N
Isomeric SMILES C1[C@H](C2=C(C=CC(=C2O1)F)Br)N
Canonical SMILES C1C(C2=C(C=CC(=C2O1)F)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine features a bicyclic framework comprising a benzene ring fused to a tetrahydrofuran ring. The stereochemistry at the 3-position is defined by the (S)-configuration, which influences its interaction with chiral biological targets. Key substituents include:

  • Bromine at the 4-position, contributing to electron-withdrawing effects and potential halogen bonding.

  • Fluorine at the 7-position, enhancing metabolic stability and modulating lipophilicity.

  • Amino group at the 3-position, enabling hydrogen bonding and salt formation.

The compound’s isomeric SMILES string is C1[C@H](C2=C(C=CC(=C2O1)F)Br)N\text{C1[C@H](C2=C(C=CC(=C2O1)F)Br)N}, and its InChIKey is JORWJIMSHQMFRM-ZCFIWIBFSA-N.

Table 1. Molecular Properties of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

PropertyValue
Molecular FormulaC8H7BrFNO\text{C}_8\text{H}_7\text{BrFNO}
Molecular Weight232.05 g/mol
IUPAC Name(3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
XLogP31.9 (estimated)
Hydrogen Bond Donors1 (amine)
Hydrogen Bond Acceptors3 (amine, ether, fluorine)

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of dihydrobenzofuran derivatives typically involves cyclization reactions to form the fused benzene-furan core. For (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine, a plausible route involves:

  • Bromination and Fluorination: Introducing halogens at specific positions on a preformed benzofuran scaffold.

  • Amination: Stereoselective introduction of the amine group via reductive amination or nucleophilic substitution .

  • Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods to isolate the (S)-isomer.

A related compound, 2,3-dihydrobenzofuran-7-carboxamide, was synthesized via mixed-anhydride techniques followed by cyclization under acidic conditions . Similar strategies could be adapted for this compound, with bromine and fluorine introduced prior to ring closure to ensure regioselectivity.

Industrial-Scale Production Challenges

Scalable synthesis requires optimization of:

  • Halogenation Efficiency: Minimizing side reactions during bromine and fluorine incorporation.

  • Stereochemical Purity: Ensuring high enantiomeric excess (ee) through asymmetric catalysis or resolution.

  • Purification: Removing byproducts using column chromatography or recrystallization.

CompoundIC50_{50} (μM)Key Substituents
DHBF-7-carboxamide (3)9.457-Carboxamide
DHBF-3-one-7-carboxamide (36)16.23-Ketone, 7-Carboxamide
3′,4′-Dihydroxybenzylidene (58)0.531Benzylidene, dihydroxy
Compound 660.114Morpholine-linked spacer

Data sourced from PARP-1 inhibition studies .

Anticancer Applications

PARP inhibitors are particularly effective in cancers with homologous recombination deficiencies (e.g., BRCA mutations). Compound 66, a dihydrobenzofuran derivative, demonstrated selective cytotoxicity in BRCA2-deficient DT40 cells (IC90_{90} = 5.2 μM), comparable to the clinical inhibitor veliparib . The bromine atom in (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine may further enhance DNA damage synergy by stabilizing interactions with PARP-1’s zinc-finger domain.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability compared to chlorine.

  • Fluorine vs. Hydrogen: Fluorine’s electronegativity increases oxidative stability and membrane permeability.

Stereochemical Influence

The (S)-configuration is critical for target engagement. Enantiomers of racemic dihydrobenzofuran analogs showed 2-fold differences in PARP-1 inhibition, underscoring the importance of chiral resolution .

Future Research Directions

  • Mechanistic Studies: Elucidate the exact binding mode of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine using X-ray crystallography or molecular docking.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Modifications: Explore substitutions at the 2-position to enhance potency, as seen in benzylidene derivatives .

  • Therapeutic Expansion: Investigate applications in neurodegenerative diseases where PARP overactivation occurs.

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